Lipophilicity Differential: Cyclopropylsulfonyl vs. Methylsulfonyl Acetate LogP Comparison
Ethyl 2-(Cyclopropylsulfonyl)acetate exhibits a computed LogP of 0.13 , whereas Ethyl 2-(methylsulfonyl)acetate (CAS 4455-15-6) has a reported LogP of 0.67–0.68 . The 0.54 log-unit difference indicates that the cyclopropyl analog is significantly less lipophilic, which can translate to improved aqueous solubility and reduced non-specific binding while maintaining sufficient membrane permeability for intracellular target engagement. This directly contradicts the assumption that substituting a methyl group with a cyclopropyl ring universally increases lipophilicity.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.13 |
| Comparator Or Baseline | Ethyl 2-(methylsulfonyl)acetate, LogP = 0.67 |
| Quantified Difference | ΔLogP = -0.54 |
| Conditions | Computed values from Chemscene (target) and Chemsrc (comparator); method not disclosed but consistent with standard consensus LogP algorithms. |
Why This Matters
Procurement decisions for lead optimization must account for this counter-intuitive lipophilicity shift; selecting the methyl analog without data would introduce a 0.5 log unit error in property prediction models, potentially derailing SAR interpretation.
